molecular formula C9H8ClFO2 B8537435 4'-Fluorophenyl-3-chloropropionate

4'-Fluorophenyl-3-chloropropionate

Cat. No. B8537435
M. Wt: 202.61 g/mol
InChI Key: ZTADAIQDWYNXNX-UHFFFAOYSA-N
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Patent
US05376687

Procedure details

Compound I (219 g) is slowly added to anhydrous AlCl3 (720 g) under nitrogen and kept at room temperature while stirred. Stirring is discontinued when the mixture becomes too viscous. After heating to 120° C. for 1 h, stirring is re-started again and the temperature is further increased to 180° C. (2 hrs). After cooling and addition of excess water, the product is steam-distilled. Extraction with chloroform and evaporation gives 127 g of crude II.
Quantity
219 g
Type
reactant
Reaction Step One
Name
Quantity
720 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([O:7]C(CCCl)=O)=[CH:5][CH:4]=[C:3]([F:13])[CH:2]=1.[Al+3].[Cl-].[Cl-].[Cl-]>O>[F:13][C:3]1[CH:2]=[CH:1][C:6]([OH:7])=[C:5]2[C:4]=1[CH2:4][CH2:5][C:6]2=[O:7] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
219 g
Type
reactant
Smiles
C1=CC(=CC=C1OC(=O)CCCl)F
Name
Quantity
720 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
while stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at room temperature
STIRRING
Type
STIRRING
Details
Stirring
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is further increased to 180° C. (2 hrs)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
the product is steam-distilled
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
with chloroform and evaporation

Outcomes

Product
Name
Type
product
Smiles
FC1=C2CCC(C2=C(C=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.